molecular formula C12H15N3O B2872814 rac-(4R,5S)-4-amino-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one CAS No. 1909286-54-9

rac-(4R,5S)-4-amino-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one

Cat. No.: B2872814
CAS No.: 1909286-54-9
M. Wt: 217.272
InChI Key: BIWGSXQRPDRLJY-PWSUYJOCSA-N
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Description

rac-(4R,5S)-4-amino-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a cyclopropyl group and a pyridine ring, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4R,5S)-4-amino-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one typically involves several steps, starting from commercially available precursorsThe reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

rac-(4R,5S)-4-amino-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, rac-(4R,5S)-4-amino-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and interact with enzymes makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals or other specialty chemicals .

Mechanism of Action

The mechanism of action of rac-(4R,5S)-4-amino-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. This interaction can lead to changes in cellular pathways and biological processes, ultimately resulting in the desired therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to rac-(4R,5S)-4-amino-1-cyclopropyl-5-(pyridin-3-yl)pyrrolidin-2-one include:

Uniqueness

What sets this compound apart from similar compounds is its specific chiral configuration and the presence of both a cyclopropyl group and a pyridine ring. These features contribute to its unique chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

(4R,5S)-4-amino-1-cyclopropyl-5-pyridin-3-ylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c13-10-6-11(16)15(9-3-4-9)12(10)8-2-1-5-14-7-8/h1-2,5,7,9-10,12H,3-4,6,13H2/t10-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWGSXQRPDRLJY-PWSUYJOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(C(CC2=O)N)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N2[C@H]([C@@H](CC2=O)N)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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